5-Methyl-1,2,3-thiadiazol-4-amine 5-Methyl-1,2,3-thiadiazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15811483
InChI: InChI=1S/C3H5N3S/c1-2-3(4)5-6-7-2/h4H2,1H3
SMILES:
Molecular Formula: C3H5N3S
Molecular Weight: 115.16 g/mol

5-Methyl-1,2,3-thiadiazol-4-amine

CAS No.:

Cat. No.: VC15811483

Molecular Formula: C3H5N3S

Molecular Weight: 115.16 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-1,2,3-thiadiazol-4-amine -

Specification

Molecular Formula C3H5N3S
Molecular Weight 115.16 g/mol
IUPAC Name 5-methylthiadiazol-4-amine
Standard InChI InChI=1S/C3H5N3S/c1-2-3(4)5-6-7-2/h4H2,1H3
Standard InChI Key LEZPKOSSEPMNNI-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=NS1)N

Introduction

Chemical Structure and Molecular Properties

Core Thiadiazole Framework

Thiadiazoles are aromatic heterocycles with the molecular formula C₂H₂N₂S, existing in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazoles . The 1,2,3-thiadiazole isomer, though less commonly studied than its 1,3,4 counterpart, exhibits distinct electronic properties due to the adjacency of nitrogen and sulfur atoms. For 5-methyl-1,2,3-thiadiazol-4-amine, the methyl group at position 5 and the amine at position 4 introduce steric and electronic modifications that influence reactivity and intermolecular interactions .

Comparative Structural Analysis

  • 1,3,4-Thiadiazol-2-amine derivatives: Compounds such as 5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine (PubChem CID: 170866) demonstrate molecular weights of 171.27 g/mol and stability under standard conditions .

  • 1,2,4-Thiadiazole analogs: Patent EP2628734A2 describes 5-amino-1,2,4-thiadiazole derivatives with substituents like oxypropyl or aryl groups, highlighting their synthetic versatility .

<table> <caption>Table 1: Structural and Physicochemical Comparison of Selected Thiadiazoles</caption> <thead> <tr><th>Compound</th><th>Molecular Formula</th><th>Molecular Weight (g/mol)</th><th>Substituents</th><th>Key Properties</th></tr> </thead> <tbody> <tr><td>5-Methyl-1,2,3-thiadiazol-4-amine</td><td>C₃H₅N₃S</td><td>115.15 (theoretical)</td><td>-NH₂ (C4), -CH₃ (C5)</td><td>Predicted high polarity, moderate solubility in polar solvents</td></tr> <tr><td>5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine[1]</td><td>C₇H₁₂N₃S</td><td>171.27</td><td>-N(CH₃) (C2), -C(CH₃)₃ (C5)</td><td>Lipophilic, stable crystalline solid</td></tr> <tr><td>5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine[2]</td><td>C₁₁H₁₁N₃OS</td><td>221.28</td><td>-OCH₂C₆H₄CH₃ (C5)</td><td>Enhanced bioavailability due to aryloxy group</td></tr> </tbody> </table>

Synthetic Pathways and Methodologies

General Approaches to Thiadiazole Synthesis

The construction of thiadiazole rings typically involves cyclocondensation reactions. For example:

  • Claisen-Schmidt condensation: Used to prepare α,β-unsaturated carbonyl intermediates, which are cyclized with thiourea to form pyrimidine-thiol precursors .

  • Hydrazine-carbothioamide cyclization: Thiosemicarbazides treated with concentrated sulfuric acid yield 1,3,4-thiadiazole derivatives, as demonstrated in the synthesis of 5-{[(4,6-disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amine .

Adaptation for 1,2,3-Thiadiazoles

While no direct synthesis of 5-methyl-1,2,3-thiadiazol-4-amine is documented, analogous methods could involve:

  • Cyclization of thiosemicarbazides: As seen in the preparation of tris- and bis(1,3,4-thiadiazol-2-amine) derivatives .

  • Reductive amination: Sodium borohydride reduction of oxothiadiazole intermediates, a strategy employed for 5-amino-1,2,4-thiadiazoles .

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

  • Regioselectivity: Controlling the position of substituents in 1,2,3-thiadiazoles remains challenging due to competing reaction pathways .

  • Scalability: Multi-step syntheses, such as those involving DMAD or DEAD reagents , require optimization for industrial-scale production.

Computational Modeling

Density functional theory (DFT) calculations could predict the electronic structure and reactivity of 5-methyl-1,2,3-thiadiazol-4-amine, guiding experimental efforts. For example, the HOMO-LUMO gap (ΔE=HOMOLUMO\Delta E = \text{HOMO} - \text{LUMO}) influences charge transfer interactions in biological systems .

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